4-(Methoxymethyl)piperidine-4-carbonitrile hydrochloride
CAS No.: 1803587-55-4
Cat. No.: VC3107631
Molecular Formula: C8H15ClN2O
Molecular Weight: 190.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1803587-55-4 |
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Molecular Formula | C8H15ClN2O |
Molecular Weight | 190.67 g/mol |
IUPAC Name | 4-(methoxymethyl)piperidine-4-carbonitrile;hydrochloride |
Standard InChI | InChI=1S/C8H14N2O.ClH/c1-11-7-8(6-9)2-4-10-5-3-8;/h10H,2-5,7H2,1H3;1H |
Standard InChI Key | SDBYXGAXQOSPSK-UHFFFAOYSA-N |
SMILES | COCC1(CCNCC1)C#N.Cl |
Canonical SMILES | COCC1(CCNCC1)C#N.Cl |
Introduction
Physical and Chemical Properties
The molecular weight of the parent compound (4-(Methoxymethyl)piperidine-4-carbonitrile) is 154.21 g/mol. With the addition of HCl, the hydrochloride salt has a correspondingly higher molecular weight. As a hydrochloride salt, the compound is likely to exist as a crystalline solid at room temperature, which is consistent with similar piperidine derivatives.
The compound contains several key functional groups that define its chemical properties:
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The piperidine ring provides a basic nitrogen center that can participate in acid-base reactions
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The nitrile (carbonitrile) group introduces polarity and can undergo various transformations
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The methoxymethyl group contributes to the compound's lipophilicity and potential membrane permeability
These structural features are recognized for their potential to influence biological activity through various mechanisms. The methoxymethyl group, in particular, may affect the compound's distribution and metabolism in biological systems.
Mechanism of Action and Biological Activity
While specific information on the biological activity of 4-(Methoxymethyl)piperidine-4-carbonitrile hydrochloride is limited in the available literature, insights can be gained from related compounds. The structurally similar 4-(Methoxymethyl)piperidine-4-carboxylic acid hydrochloride is believed to interact with neurotransmitter systems, potentially acting as an inhibitor of monoamine transporters.
This interaction affects neurotransmitter reuptake processes, including serotonin, norepinephrine, and dopamine reuptake, which could lead to therapeutic effects in mood disorders or neurodegenerative diseases. By analogy, 4-(Methoxymethyl)piperidine-4-carbonitrile hydrochloride might exhibit similar biological activities, though the presence of a carbonitrile group instead of a carboxylic acid group would likely modify its binding properties and pharmacological profile.
Research on compounds with similar structures indicates significant biological activity through modulation of neurotransmitter levels in synaptic clefts. The methoxymethyl group could influence the compound's lipophilicity and ability to cross biological membranes, potentially affecting its distribution in biological systems.
Applications in Medicinal Chemistry
4-(Methoxymethyl)piperidine-4-carbonitrile hydrochloride has potential applications in medicinal chemistry due to its structural properties that can influence biological activity. The compound's features suggest several possible areas of interest in pharmaceutical research.
Piperidine derivatives are widely used in medicinal chemistry, often serving as building blocks or scaffolds for developing drugs targeting various conditions . The particular structural features of 4-(Methoxymethyl)piperidine-4-carbonitrile hydrochloride make it potentially valuable in the following areas:
Application Area | Potential Role | Relevance |
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CNS Drug Development | Possible modulator of neurotransmitter systems | Based on structural similarity to known neuroactive compounds |
Structure-Activity Relationship Studies | Model compound for exploring effects of structural modifications | Presence of multiple functional groups allows for systematic modifications |
Medicinal Chemistry Building Block | Intermediate in synthesis of more complex pharmaceuticals | Contains reactive functional groups useful in pharmaceutical synthesis |
Interaction studies involving this compound are essential for understanding its pharmacodynamics and pharmacokinetics, providing insights into its therapeutic potential and safety profile. The compound's potential to influence biological activity makes it a subject of interest in ongoing medicinal chemistry research.
Comparison with Related Compounds
4-(Methoxymethyl)piperidine-4-carbonitrile hydrochloride belongs to a family of structurally related compounds with varying functional groups. Comparing it with similar compounds provides insights into structure-activity relationships and potential applications.
The variations in functional groups among these related compounds result in different physical, chemical, and biological properties. For instance, the replacement of the carbonitrile group with a carboxylic acid group (as in 4-(Methoxymethyl)piperidine-4-carboxylic acid hydrochloride) would likely alter the compound's acid-base properties, hydrogen-bonding capabilities, and interactions with biological targets.
Research Trends and Future Directions
Research on piperidine derivatives, including 4-(Methoxymethyl)piperidine-4-carbonitrile hydrochloride, continues to evolve with a focus on understanding structure-activity relationships and developing compounds with improved pharmacological profiles. Studies focusing on these relationships are crucial for optimizing the biological activity of these compounds.
Current research trends in this area include:
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Development of more efficient and environmentally friendly synthesis methods to replace older processes that used hazardous materials such as potassium cyanide and sodium cyanide
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Exploration of specific biological targets and mechanisms of action to support rational drug design
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Investigation of piperidine derivatives as potential therapeutic agents for various neurological conditions
Future research directions might include:
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Comprehensive pharmacological profiling of 4-(Methoxymethyl)piperidine-4-carbonitrile hydrochloride to better understand its potential therapeutic applications
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Development of analogs with improved selectivity, potency, or pharmacokinetic properties
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Exploration of potential applications beyond traditional pharmaceutical uses
Modifications to the piperidine ring can significantly impact the compound's efficacy and safety profile, making systematic studies of these relationships a priority for future research. The continued interest in piperidine derivatives underscores their importance in medicinal chemistry.
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